

Precision Identification and Characterization of Halogenated Intermediates

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Compound of Interest

Compound Name: 2,3-Dibromo-1,1,2-trifluoropropane

CAS No.: 1309602-74-1

Cat. No.: B1425102

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A Technical Guide to 2,3-Dibromo-1,1,2-trifluoropropane

Executive Summary & Core Directive

2,3-Dibromo-1,1,2-trifluoropropane is a specialized halogenated aliphatic hydrocarbon used primarily as an intermediate in the synthesis of fluoropolymers and agrochemicals.^[1] Its structural specificity—defined by the positioning of fluorine atoms at the C1 and C2 positions—distinguishes it from its more common isomer, 2,3-dibromo-1,1,1-trifluoropropane.

This guide provides a definitive lookup resource for researchers requiring precise CAS identification, structural validation, and synthesis workflows.

Identity Verification & CAS Registry

The accurate identification of this compound is frequently complicated by nomenclature variations and isomer confusion. The definitive identifiers are listed below.

2.1 Primary Identifiers

Parameter	Value	Notes
Chemical Name	2,3-Dibromo-1,1,2-trifluoropropane	IUPAC nomenclature
CAS Registry Number	1309602-74-1	Primary verified CAS for this specific isomer
Molecular Formula		
Molecular Weight	255.86 g/mol	
SMILES	FC(F)C(F)(Br)CBr	

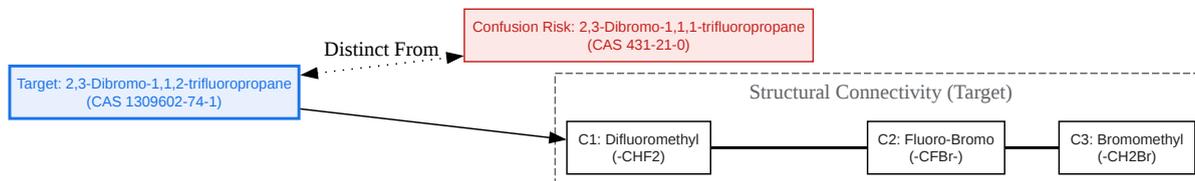
2.2 Isomer Differentiation (Critical Check)

Researchers often conflate the 1,1,2-isomer with the 1,1,1-isomer. Use the table below to validate your target compound before procurement or synthesis.

Feature	Target: 1,1,2-Isomer	Common Confusion: 1,1,1-Isomer
Structure		
CAS Number	1309602-74-1	431-21-0
Fluorine Positions	C1 (2), C2 (1)	C1 (3)
Precursor	2,3,3-Trifluoroprop-1-ene	3,3,3-Trifluoroprop-1-ene

Structural Visualization & Logic

To understand the chemical behavior of this molecule, one must visualize the electron-withdrawing effects of the fluorine atoms. The following diagram illustrates the structural connectivity and the distinction from the 1,1,1-isomer.



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Figure 1: Structural decomposition and isomer differentiation logic.

Synthesis & Production Methodology

The synthesis of **2,3-dibromo-1,1,2-trifluoropropane** is typically achieved via the electrophilic bromination of the corresponding fluoroalkene. This protocol ensures high regioselectivity.

4.1 Reaction Pathway

Precursor: 2,3,3-Trifluoroprop-1-ene (

) Reagent: Elemental Bromine (

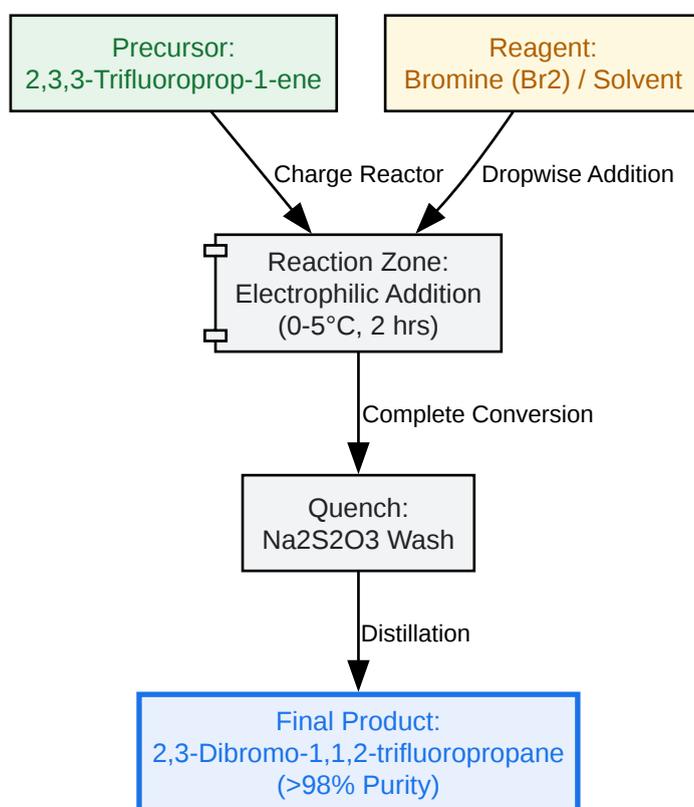
) Mechanism: Electrophilic Addition

4.2 Step-by-Step Protocol

- Preparation: Charge a glass-lined reactor with 2,3,3-trifluoroprop-1-ene dissolved in an inert solvent (e.g., dichloromethane or chloroform).
- Temperature Control: Cool the solution to 0°C - 5°C. The reaction is exothermic; temperature control is critical to prevent polymerization of the alkene.
- Addition: Add elemental bromine dropwise over 2 hours. Maintain temperature below 10°C.
- Monitoring: Monitor the disappearance of the alkene peak via GC-MS or F-NMR.

- Workup: Wash the organic layer with sodium thiosulfate solution (10% aq) to remove excess bromine.
- Purification: Dry over _____, filter, and distill under reduced pressure.

4.3 Synthesis Workflow Diagram



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Figure 2: Electrophilic bromination workflow for high-purity synthesis.

Physical & Chemical Properties

The following data points are essential for handling and process design. Note that experimental values for this specific isomer are sparse compared to the 1,1,1-isomer; values marked with (*) are predicted based on structure-activity relationship (SAR) models.

Property	Value	Source/Method
Physical State	Colorless Liquid	Standard Condition
Boiling Point	115°C - 120°C	Predicted (SAR)
Density	~2.15 g/cm ³	Predicted (SAR)
Solubility	Insoluble in water; Soluble in alcohols, ethers	Lipophilic nature
Reactivity	Stable under normal conditions; Light sensitive	Halocarbon stability

Regulatory & Safety Profile

This compound is a halogenated hydrocarbon and falls under strict regulatory categories due to its potential ozone-depleting potential (ODP).

- Ozone Depleting Substance (ODS): Classified as a Class I ODS in certain jurisdictions due to the presence of bromine and fluorine [1].
- Handling: Use in a fume hood. Avoid inhalation.
- GHS Classification:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.[2]

References

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